(E)-oct-5-en-2-ol

Stereochemistry Flavor and Fragrance Regulatory Compliance

(E)-Oct-5-en-2-ol (CAS 89122-05-4), also known as trans-5-octen-2-ol, is an acyclic, unsaturated secondary alcohol with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol. It is characterized by a trans-configured double bond between carbons 5 and 6 and a hydroxyl group at carbon This compound is recognized as a key intermediate in organic synthesis, notably in the production of Vitamin E and certain flavor and fragrance compounds , and is valued as a research reagent for hydroperoxide cyclization reactions.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 89122-05-4
Cat. No. B136447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-oct-5-en-2-ol
CAS89122-05-4
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCC=CCCC(C)O
InChIInChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h4-5,8-9H,3,6-7H2,1-2H3/b5-4+
InChIKeyLZHHQGKEJNRBAZ-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (E)-Oct-5-en-2-ol (CAS 89122-05-4) Baseline for Scientific Selection


(E)-Oct-5-en-2-ol (CAS 89122-05-4), also known as trans-5-octen-2-ol, is an acyclic, unsaturated secondary alcohol with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol [1]. It is characterized by a trans-configured double bond between carbons 5 and 6 and a hydroxyl group at carbon 2. This compound is recognized as a key intermediate in organic synthesis, notably in the production of Vitamin E and certain flavor and fragrance compounds , and is valued as a research reagent for hydroperoxide cyclization reactions . Its physical and chemical properties, including its stereochemistry and functional group arrangement, dictate its unique reactivity and application profile compared to its closest analogs.

Why Generic Substitution of (E)-Oct-5-en-2-ol is Not Advisable: A Procurement Rationale


Procurement based solely on a broad compound class (e.g., 'C8 alcohols' or 'octenols') without specifying the exact isomer is scientifically unsound. The stereochemistry of the double bond (E vs. Z) and the position of the hydroxyl group are critical determinants of reactivity and biological activity. For instance, while the (E)-isomer (CAS 89122-05-4) is a known intermediate in vitamin E synthesis, the (Z)-isomer (CAS 55968-41-7) is explicitly not recommended for fragrance use due to its different odor profile [1]. Furthermore, analogs like 1-octen-3-ol ('octenol') possess a distinct odor threshold and application profile, being a key insect attractant rather than a flavor/fragrance intermediate [2]. Thus, substituting one isomer or positional analog for another without rigorous validation risks experimental failure, inconsistent product quality, or undesirable sensory outcomes. The quantitative evidence below substantiates these critical differentiations.

(E)-Oct-5-en-2-ol: Quantified Differentiation Evidence for Scientific Selection


Stereochemical Identity and Its Impact on End-Use Suitability: (E)- vs. (Z)-Oct-5-en-2-ol

The (E)-isomer (CAS 89122-05-4) is a known and accepted intermediate for flavors and fragrances, with a pleasant, fruity odor . In stark contrast, the (Z)-isomer (CAS 55968-41-7) carries a specific industry recommendation against its use in fragrance and flavor applications [1]. This distinction is not merely subjective but a critical differentiator for procurement, as it dictates whether a compound can be used in consumer-facing products.

Stereochemistry Flavor and Fragrance Regulatory Compliance

Divergent Odor and Application Profile: (E)-Oct-5-en-2-ol vs. 1-Octen-3-ol (Octenol)

The target compound, (E)-oct-5-en-2-ol, is primarily a synthetic intermediate for the flavor and fragrance industry . In contrast, the commonly referred 'octenol' (1-octen-3-ol, CAS 3391-86-4) has a well-defined ecological role. Its odor detection threshold in air is 14 ppb, and it elicits a specific behavioral response from tsetse flies, with an anemotaxis (upwind flight) threshold of 10⁻⁸ mg/L [1]. This quantitative difference in biological activity and the distinct application spaces (fine chemicals vs. pest control) underscore why these compounds are not interchangeable.

Olfactory Perception Pest Management Chemical Ecology

Distinct Physical-Chemical Property Profile Compared to Saturated Analog

The presence of the double bond in (E)-oct-5-en-2-ol confers distinct physicochemical properties compared to its saturated analog, octan-2-ol. The target compound's calculated LogP (octanol-water partition coefficient) is 2.42 , whereas octan-2-ol's LogP is approximately 2.8 [1]. This difference in hydrophobicity directly impacts chromatographic retention times and partitioning behavior in biphasic systems, which are critical parameters for purification and analytical method development.

Physical Chemistry Analytical Chemistry Process Engineering

Validated Application Scenarios for (E)-Oct-5-en-2-ol (CAS 89122-05-4)


As a Key Intermediate in the Synthesis of Vitamin E

Procurement for this specific application is justified by the compound's established role as an intermediate in the production of Vitamin E . The precise stereochemistry (E-isomer) is likely required for the subsequent stereoselective steps in the synthesis pathway. Substitution with an incorrect isomer (e.g., the Z-isomer) or a saturated analog could lead to failure in the desired transformation or the production of an inactive stereoisomer of the vitamin.

As a Building Block for Flavor and Fragrance Development

The target compound's 'pleasant, fruity' odor profile and its acceptance as a flavor/fragrance intermediate make it a suitable candidate for new aroma chemical synthesis. This stands in direct contrast to its (Z)-isomer, which is explicitly recommended against for such uses [1]. Procurement should therefore specify the (E)-isomer to ensure the resulting product meets industry safety and sensory expectations.

As a Research Reagent for Studying Hydroperoxide Cyclization

(E)-5-Octen-2-ol is a documented reagent for hydroperoxide cyclization reactions . Its specific structure, featuring an internal double bond and a secondary alcohol, provides a defined template for studying the mechanistic and stereochemical outcomes of these important synthetic transformations. Using a positional isomer or a compound with a different functional group arrangement would not serve as a valid model system for this specific reaction type.

As a Reference Standard in Analytical Method Development

The well-defined physical properties of (E)-oct-5-en-2-ol, such as its predicted LogP of 2.42 , are valuable for developing and validating analytical methods like GC-MS and HPLC. Its distinct retention time, driven by its specific stereochemistry and functionality, allows it to be used as a unique marker or internal standard in complex mixture analysis, ensuring accurate quantification and identification in research or quality control settings.

Technical Documentation Hub

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